One common approach involves the condensation of a 5-aminopyrazole derivative with a suitable electrophilic reagent, such as an orthoester, to form the pyrimidine ring. Subsequent reactions, such as chlorination or nucleophilic substitution, can be employed to introduce the desired substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold. [ [, , ] ]
Another method utilizes the reaction of a pyrazole derivative with a thiourea or an isothiocyanate to form a pyrazolo[3,4-d]pyrimidin-4-one intermediate. This intermediate can then be converted to the desired 4-amino derivative through further transformations. [ [, ] ]
As mentioned earlier, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2. [ [] ] This inhibition likely occurs through competitive binding to the ATP-binding site of the enzyme, preventing its catalytic activity and disrupting cell cycle progression.
Other pyrazolo[3,4-d]pyrimidine derivatives have been reported to interact with tyrosine kinases, such as Src. [ [] ] Inhibition of Src can lead to various downstream effects, including reduced cell proliferation, migration, and angiogenesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: